(2-Fluoro-4-methoxypyridin-3-yl)methanol
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Overview
Description
(2-Fluoro-4-methoxypyridin-3-yl)methanol is a chemical compound with the molecular formula C7H8FNO2. It is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-4-methoxypyridin-3-yl)methanol typically involves the reaction of 2-fluoro-4-methoxypyridine with formaldehyde under specific conditions. The reaction is carried out in the presence of a catalyst, such as a base, to facilitate the formation of the methanol group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-4-methoxypyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(2-Fluoro-4-methoxypyridin-3-yl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Fluoro-4-methoxypyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (2-Fluoro-5-methoxypyridin-3-yl)methanol
- (2-fluoro-3-methoxypyridin-4-yl)methanol
- (3-Methoxypyridin-2-yl)methanol
Uniqueness
(2-Fluoro-4-methoxypyridin-3-yl)methanol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C7H8FNO2 |
---|---|
Molecular Weight |
157.14 g/mol |
IUPAC Name |
(2-fluoro-4-methoxypyridin-3-yl)methanol |
InChI |
InChI=1S/C7H8FNO2/c1-11-6-2-3-9-7(8)5(6)4-10/h2-3,10H,4H2,1H3 |
InChI Key |
IZNABQBJQIPCMP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC=C1)F)CO |
Origin of Product |
United States |
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